(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine
Overview
Description
(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine is a chiral aziridine compound characterized by the presence of a fluorophenyl group and a nitrophenylsulfonyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the reaction of a suitable aziridine precursor with 2-fluorophenyl and 4-nitrophenylsulfonyl groups. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reagents to ensure high yield and purity. Continuous flow reactors can also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and reduction: The nitrophenylsulfonyl group can undergo redox reactions, altering the compound’s electronic properties.
Hydrolysis: The aziridine ring can be hydrolyzed under acidic or basic conditions to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Produces substituted amines, thiols, or ethers.
Oxidation: Results in the formation of sulfoxides or sulfones.
Reduction: Leads to the formation of amines or reduced nitro groups.
Scientific Research Applications
(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity is largely due to the strained aziridine ring, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Chlorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine
- (S)-2-(2-Bromophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine
- (S)-2-(2-Methylphenyl)-1-((4-nitrophenyl)sulfonyl)aziridine
Uniqueness
(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(2-fluorophenyl)-1-(4-nitrophenyl)sulfonylaziridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S/c15-13-4-2-1-3-12(13)14-9-16(14)22(20,21)11-7-5-10(6-8-11)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETPGWQMFPPCFR-IURRXHLWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40835419 | |
Record name | (2S)-2-(2-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40835419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832117-96-1 | |
Record name | (2S)-2-(2-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40835419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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